

Application Notes and Protocols for CE-224535 in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3][4] The P2X7R is predominantly expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory processes. Its activation triggers a cascade of downstream signaling events, including the formation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines, notably interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[1][5][6][7][8] Consequently, **CE-224535** has been investigated as a potential therapeutic agent for inflammatory conditions like rheumatoid arthritis.[4][9][10]

These application notes provide detailed protocols for utilizing **CE-224535** in common cell-based assays to investigate its inhibitory effects on P2X7R function. The described assays are fundamental for characterizing the potency and mechanism of action of P2X7R antagonists.

Data Presentation: Quantitative Analysis of CE-224535 Activity

The inhibitory potency of **CE-224535** has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

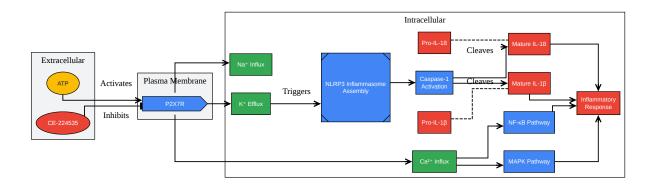


Assay Type	Cell Line	Species	Agonist	IC50 (nM)	Reference
YO-PRO-1 Uptake	HEK293 (recombinant)	Human	ATP	4	[11]
IL-1β Release	Monocytes (LPS- stimulated)	Human	ATP	1.4	[11]
Ethidium Bromide Uptake	HEK293 (recombinant)	Human	BzATP	4	[11]

Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a series of intracellular events. A primary consequence is the opening of a non-selective cation channel, leading to an influx of Ca²+ and Na+ and an efflux of K+.[3][7] The potassium efflux is a critical signal for the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC, and pro-caspase-1.[1][5][6][7] This assembly leads to the cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the precursor forms of IL-1β and IL-18 into their mature, secretable forms.[8] Downstream of the initial ion flux, P2X7R activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, further contributing to the inflammatory response. [12][13]





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Caption: P2X7R signaling cascade initiated by ATP and inhibited by CE-224535.

Experimental Protocols

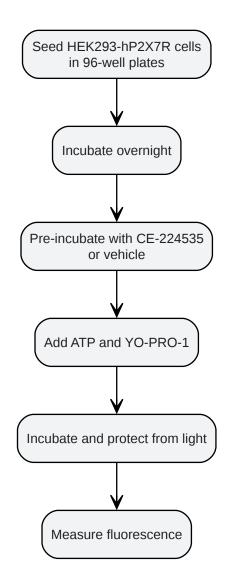
The following are detailed protocols for key cell-based assays to evaluate the antagonist activity of **CE-224535**.

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of the P2X7R-associated large pore, which is permeable to the fluorescent dye YO-PRO-1. Inhibition of dye uptake indicates antagonist activity.

Experimental Workflow





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Caption: Workflow for the YO-PRO-1 dye uptake assay.

Methodology

Cell Culture:

- Culture HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.



· Compound Preparation:

- Prepare a stock solution of CE-224535 in DMSO.
- \circ Perform serial dilutions of **CE-224535** in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution HBSS) to achieve final desired concentrations (e.g., ranging from 0.1 nM to 1 μ M). Include a vehicle control (DMSO at the same final concentration as the highest **CE-224535** concentration).

Assay Procedure:

- Wash the cells twice with 100 μL of assay buffer.
- Add 50 μL of the CE-224535 dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
- \circ Prepare a 2X working solution of the agonist (e.g., 2 mM ATP) and YO-PRO-1 dye (e.g., 2 μ M) in the assay buffer.
- \circ Add 50 μ L of the agonist/dye solution to each well to initiate the reaction. The final concentration of ATP would be 1 mM and YO-PRO-1 would be 1 μ M.
- Incubate the plate at room temperature for 10-30 minutes, protected from light.
- Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~491 nm and emission at ~509 nm.

Data Analysis:

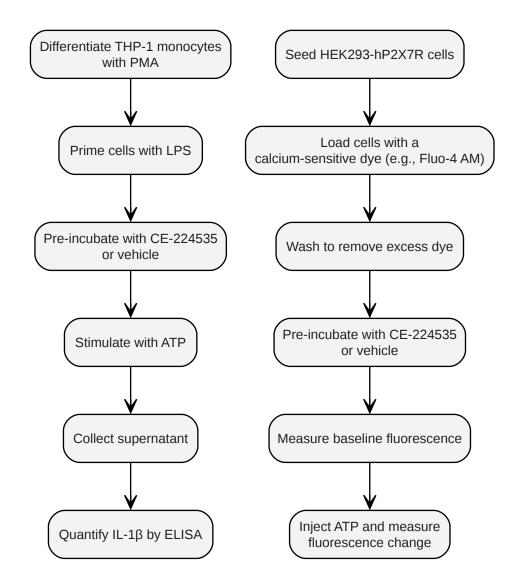
- Subtract the background fluorescence (wells with no cells) from all readings.
- Normalize the data to the control wells (vehicle-treated, ATP-stimulated) representing 100% P2X7R activation.
- Plot the normalized fluorescence against the logarithm of the **CE-224535** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-1β Release Assay



This assay quantifies the amount of mature IL-1 β released from immune cells following P2X7R activation. A reduction in IL-1 β levels indicates the inhibitory effect of **CE-224535**.

Experimental Workflow



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Methodological & Application





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